Spiro[4.4]nonane-3-sulfonyl chloride
Description
Contextualization within Sulfonyl Chloride Reagent Chemistry
Sulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily serving as powerful electrophiles for the introduction of sulfonyl groups into a wide array of molecules. Their most prominent application is in the synthesis of sulfonamides, a functional group (pharmacophore) present in a vast number of pharmaceuticals, including antibiotics, diuretics, and anticonvulsants. The reaction between a sulfonyl chloride and a primary or secondary amine is one of the most reliable methods for forming the stable S-N bond characteristic of sulfonamides. cbijournal.com
Beyond sulfonamide formation, sulfonyl chlorides are precursors to other important sulfur-containing compounds such as sulfonic esters (via reaction with alcohols) and sulfones. Their reactivity makes them valuable intermediates in the synthesis of dyes, pigments, and agrochemicals. The sulfonyl chloride group is highly reactive and can be difficult to handle and store, which has led to the development of mimics like pentafluorophenyl sulfonate esters. chemistryviews.org
Strategic Importance of Spirocyclic Motifs in Advanced Molecular Design
In recent decades, drug discovery has seen a significant shift away from flat, aromatic structures towards more three-dimensional molecules. nih.gov Spirocycles, which are bicyclic systems joined by a single common atom, are at the forefront of this "escape from flatland." nih.govnih.gov The inclusion of a spirocyclic scaffold, such as the spiro[4.4]nonane core, imparts several advantageous properties to a molecule.
The primary benefit is the introduction of a rigid, three-dimensional topology. bldpharm.com This structural rigidity can pre-organize appended functional groups into specific spatial orientations, potentially leading to a more favorable interaction with biological targets and thus enhancing potency and selectivity. mdpi.com Furthermore, increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a characteristic feature of spirocycles, has been correlated with a higher success rate in clinical development. bldpharm.com This is attributed to improved physicochemical properties, including increased aqueous solubility and better metabolic stability, which are critical for a compound's pharmacokinetic profile. bldpharm.comnih.gov A number of biologically important natural and synthetic compounds incorporate the spiro[4.4]nonane skeleton, underscoring its relevance in molecular design. researchgate.net
Table 1: Examples of Approved Drugs Featuring Spirocyclic Scaffolds This table illustrates the successful application of spirocycles in medicinal chemistry.
| Drug Name | Therapeutic Area | Spirocyclic Core |
|---|---|---|
| Spironolactone | Cardiovascular (Diuretic) | Spiro[furan-2(3H),17'-[17H]cyclopenta[a]phenanthrene] |
| Irbesartan | Cardiovascular (Antihypertensive) | Spiro[cyclopentane-1,4'-imidazolidine] |
| Griseofulvin | Antifungal | Spiro[benzofuran-2(3H),1'-cyclohexene] |
| Ubrogepant | Neurology (Anti-migraine) | 3-Azaspiro[5.5]undecane |
Overview of Research Paradigms and Challenges for Spiro[4.4]nonane-3-sulfonyl chloride
The synthesis of a molecule like this compound presents a significant synthetic challenge, primarily due to the difficulty in constructing the functionalized spirocyclic core with high levels of control.
Construction of the Spiro[4.4]nonane Framework: Creating the spiro[4.4]nonane skeleton is a non-trivial task. Methodologies often require multi-step sequences or advanced cyclization strategies. For instance, domino radical bicyclization has been employed to create 1-azaspiro[4.4]nonane derivatives. acs.org Other approaches involve Friedel–Crafts reactions starting from precursors like 2-oxaspiro[4.4]nonane-1,3-dione. mdpi.com Achieving the desired substitution pattern, such as functionalization at the 3-position, adds another layer of complexity.
Introduction of the Sulfonyl Chloride Moiety: While many methods exist for creating sulfonyl chlorides, their application to a complex, sterically hindered scaffold like spiro[4.4]nonane can be problematic. Traditional methods often employ harsh reagents that may not be compatible with other functional groups on the molecule. acs.org Milder, more modern techniques might offer better functional group tolerance, but their efficacy on such specific aliphatic systems would require empirical validation.
Regio- and Stereocontrol: A key challenge is the regioselective installation of the sulfonyl chloride group onto the spiro[4.4]nonane ring. Furthermore, depending on the synthetic route, stereocenters can be generated, requiring stereocontrolled methods to obtain a single, pure isomer, which is often crucial for biological applications.
Evolution of Synthetic Methodologies Incorporating Sulfonyl Chloride Moieties
The synthesis of sulfonyl chlorides has evolved considerably, moving from classical, often harsh methods to more sophisticated and milder protocols that are compatible with complex molecular architectures.
Classical Methods: The traditional synthesis often involves the dehydration of sulfonic acids using aggressive chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Another common route is the Sandmeyer-type reaction, where an aryldiazonium salt reacts with sulfur dioxide in the presence of a copper catalyst. acs.org
Oxidative Chlorination: A major advancement has been the development of methods based on the oxidative chlorination of sulfur-containing precursors like thiols and disulfides. A variety of reagents can accomplish this transformation, offering alternatives to the classical routes. cbijournal.com
Modern SO₂ Surrogates: The use of gaseous and toxic sulfur dioxide has been a significant drawback of some methods. Modern approaches utilize stable, solid SO₂ surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), which can be handled more easily and safely. organic-chemistry.org
Photocatalytic and Electrocatalytic Methods: The rise of photoredox and electrocatalysis has introduced new, mild ways to generate sulfonyl chlorides. These methods often operate at room temperature and show excellent functional group tolerance, making them suitable for late-stage functionalization of complex molecules. acs.org
Conversion from Sulfonamides: More recently, innovative methods have been developed to convert stable, readily available primary sulfonamides back into the highly reactive sulfonyl chlorides. Reagents such as Pyry-BF₄ can activate the sulfonamide, enabling this transformation under mild conditions, which is particularly useful in pharmaceutical chemistry for modifying existing drug scaffolds. researchgate.net
Table 2: Selected Synthetic Methods for Sulfonyl Chlorides This table summarizes the evolution of synthetic strategies for preparing sulfonyl chloride moieties.
| Method | Starting Material | Key Reagents | General Characteristics |
|---|---|---|---|
| Sandmeyer-type Reaction | Aryldiazonium Salt | SO₂, CuCl/CuCl₂ | Classic method for aromatic sulfonyl chlorides. acs.org |
| Oxidative Chlorination | Thiol / Disulfide | Various oxidants (e.g., NCS, H₂O₂) + Cl⁻ source | Broadly applicable to various sulfur precursors. cbijournal.com |
| Sandmeyer with SO₂ Surrogate | Aryldiazonium Salt / Aryl Boronic Acid | DABSO, catalyst | Avoids use of gaseous SO₂; safer and more convenient. organic-chemistry.org |
| Photocatalysis | Thiols, Arylthioacetates | Photocatalyst, light, Cl⁻ source | Mild conditions, high functional group tolerance. acs.org |
| Activation of Sulfonamides | Primary Sulfonamide (R-SO₂NH₂) | Pyry-BF₄ | Reverses the typical synthesis; useful for late-stage functionalization. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[4.4]nonane-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2S/c10-13(11,12)8-3-6-9(7-8)4-1-2-5-9/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQVJKRRRNYZPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Spiro 4.4 Nonane 3 Sulfonyl Chloride and Its Precursors
Retrosynthetic Analysis of the Spiro[4.4]nonane-3-sulfonyl chloride Framework
A retrosynthetic analysis of this compound logically disconnects the molecule into its primary building blocks. The most straightforward disconnection is at the sulfur-chlorine bond, leading back to the corresponding spiro[4.4]nonane-3-sulfonic acid. This transformation is a standard method for the preparation of sulfonyl chlorides. google.comresearchgate.net
A further disconnection of the carbon-sulfur bond suggests a spiro[4.4]nonane precursor that can be functionalized, for instance, through sulfonation or by introducing a thiol group which can then be oxidized. The core spiro[4.4]nonane structure itself can be disconnected through various strategies that break down the bicyclic system into simpler, more readily available starting materials. This often involves cleaving one of the five-membered rings, pointing towards precursors like cyclopentanone (B42830) derivatives or linear chains amenable to cyclization.
Established Routes for the Synthesis of the Spiro[4.4]nonane Core Structure
The spiro[4.4]nonane core, characterized by two cyclopentane (B165970) rings sharing a single carbon atom, is a common motif in various natural products and synthetic molecules. researchgate.netnih.gov Its synthesis has been approached through several established methodologies.
Cyclization and annulation reactions are powerful tools for constructing cyclic and polycyclic frameworks, including the spiro[4.4]nonane system. nih.govresearchgate.net These strategies often involve the formation of one or both of the cyclopentane rings in a sequential or concerted manner.
One notable approach is the use of tandem [4+2]-cycloaddition/aromatization reactions. For example, spiro[4.4]nona-2,7-diene-1,6-dione can act as a dienophile in Diels-Alder reactions to build fused spiro[4.4]-nonane-dione derivatives. acs.orgnih.gov Various dienes can be generated in situ to react with the spirocyclic dienophile, leading to both symmetric and asymmetric annulated products. acs.orgnih.gov Other strategies include radical spirocyclization and [3+2] annulation, which have been employed in the synthesis of complex molecules containing the spiro[4.4]nonane core. researchgate.net
Table 1: Overview of Cyclization and Annulation Strategies for Spiro[4.4]nonane Synthesis
| Strategy | Description | Key Intermediates | References |
|---|---|---|---|
| Diels-Alder Reaction | [4+2] cycloaddition using a spirocyclic dienophile. | Spiro[4.4]nona-2,7-diene-1,6-dione | acs.orgnih.gov |
| Radical Spirocyclization | Formation of the spiro center via a radical-mediated ring closure. | Appropriately substituted acyclic precursors | researchgate.net |
| [3+2] Annulation | Combination of a three-atom component and a two-atom component to form a five-membered ring. | Varies depending on the specific reaction | researchgate.net |
Ketones and diketones are versatile precursors in the synthesis of the spiro[4.4]nonane core. Spiro[4.4]nonane-1,6-dione is a key intermediate that can be synthesized through various routes and further elaborated. acs.org The presence of two carbonyl groups offers multiple reaction sites for functionalization and ring construction.
For instance, the Stetter reaction, a nucleophilic catalyst-driven process, can be used to synthesize 1,4-diketones, which are valuable precursors for five-membered ring systems. nih.govorganic-chemistry.org Although not directly applied to spiro[4.4]nonane synthesis in the provided sources, the principle of constructing dicarbonyl compounds can be adapted. Photocyclization of 1,2-diketones has also been shown to produce spirocarbocycles diastereoselectively. nih.gov
Table 2: Synthesis of Spiro[4.4]nonane Derivatives from Ketone Precursors
| Precursor | Reaction Type | Product | References |
|---|---|---|---|
| Wieland-Miescher ketone analogue | Birch reduction, alkylation, oxidation | trans-Decalin-based 1,2-diketones | nih.gov |
| Spiro[4.4]nona-2,7-diene-1,6-dione | Diels-Alder reaction | Annulated spiro[4.4]-nonane-diones | acs.orgnih.gov |
Controlling the stereochemistry of the spirocenter is a significant challenge in the synthesis of spiro[4.4]nonane derivatives. The development of stereoselective and enantioselective methods is crucial for accessing optically active compounds. researchgate.net
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of spiro compounds. For example, a vinylogous organocatalytic enantioselective desymmetrizing (4+1) cycloaddition has been developed to produce functionally enriched spiro[4.4]nonane structures with three stereocenters in good yields and high enantiomeric ratios. researchgate.net Similarly, asymmetric allylation of enamines derived from keto-esters, followed by a carbanionic cyclization, has been used to prepare spiro[4.4]non- and spiro[4.5]dec-2-ene-1,6-diones in moderate to high enantiomeric purities. mahidol.ac.th The use of chiral ligands with metal catalysts, such as rhodium, is another effective strategy for the enantioselective synthesis of spirocycles. researchgate.net
Table 3: Enantioselective Methods for Spiro[4.4]nonane Synthesis
| Method | Catalyst/Reagent | Key Transformation | Stereocontrol | References |
|---|---|---|---|---|
| Organocatalytic (4+1) Cycloaddition | Chiral organocatalyst | Desymmetrizing spiroannulation | High enantiomeric ratios | researchgate.net |
| Asymmetric Allylation/Cyclization | Chiral enamines | Allylation followed by carbanionic ring closure | Moderate to high enantiomeric purities | mahidol.ac.th |
Introduction of the Sulfonyl Chloride Functionality
The sulfonyl chloride group is a reactive functional group that serves as a key intermediate in the synthesis of sulfonamides, sulfonate esters, and sulfones. fiveable.memolport.comucla.edu Its introduction onto the spiro[4.4]nonane framework is the final key step in the synthesis of the target molecule.
The most common and direct method for preparing sulfonyl chlorides is the halogenation of the corresponding sulfonic acids or their salts. google.comwikipedia.org This transformation can be achieved using a variety of chlorinating agents.
Common reagents for this conversion include phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃). google.comresearchgate.net The reaction conditions can be harsh, sometimes requiring heating, which might not be suitable for sensitive substrates. google.com Milder methods have been developed, such as the use of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) under neutral conditions. researchgate.net The reaction of sulfonic acid salts with a halogen substitution reagent can also be facilitated by a co-catalyst like N,N-dimethylformamide (DMF). google.com
Table 4: Reagents for the Conversion of Sulfonic Acids to Sulfonyl Chlorides
| Reagent | Typical Conditions | Advantages/Disadvantages | References |
|---|---|---|---|
| Phosphorus Pentachloride (PCl₅) | Often requires heating | Effective but can be harsh | google.comresearchgate.net |
| Thionyl Chloride (SOCl₂) | Can be used with or without a catalyst | Common reagent, gaseous byproducts | researchgate.netwikipedia.org |
| Cyanuric Chloride | Neutral conditions | Milder alternative to traditional reagents | researchgate.net |
Oxidative Chlorination of Thiols or Disulfides
The synthesis of sulfonyl chlorides through the oxidative chlorination of thiols or their corresponding disulfides is a primary method for forming the sulfonyl chloride functional group. This approach is applicable to the formation of this compound from its thiol or disulfide precursor. The general transformation involves the reaction of the sulfur-containing starting material with a chlorinating agent in an aqueous acidic medium.
For the synthesis of aryl sulfonyl chlorides, a common method involves the use of chlorine gas (Cl₂) in the presence of water or hydrochloric acid. This reaction proceeds by oxidizing the thiol or disulfide to a sulfenyl chloride, which is then further oxidized and chlorinated to yield the final sulfonyl chloride product. While specific examples detailing the oxidative chlorination of Spiro[4.4]nonane-3-thiol are not prevalent, the underlying principles of this established method are directly applicable.
A representative procedure for this type of transformation can be illustrated by the reaction of a thiol with chlorine in an acidic aqueous solution, as outlined in the table below.
Table 1: Generalized Reaction Parameters for Oxidative Chlorination
| Parameter | Value/Condition | Purpose |
| Starting Material | Spiro[4.4]nonane-3-thiol or Bis(spiro[4.4]nonan-3-yl) disulfide | Source of the spirocyclic scaffold and sulfur atom. |
| Reagent | Chlorine (Cl₂) gas | Acts as both the oxidizing and chlorinating agent. |
| Solvent System | Acetic acid, water | Provides the medium for the reaction and facilitates the hydrolysis of intermediates. |
| Temperature | 0–10 °C | Low temperatures are typically used to control the exothermic reaction and minimize side product formation. |
| Reaction Time | 1–4 hours | Duration required for complete conversion of the starting material. |
The mechanism involves the initial formation of a sulfenyl chloride (RSCl) from the thiol (RSH). This is followed by a series of oxidation and chlorination steps in the aqueous medium, ultimately leading to the formation of the sulfonyl chloride (RSO₂Cl).
Optimization and Scale-Up Considerations in this compound Synthesis
The transition from a laboratory-scale procedure to a larger-scale industrial production of this compound necessitates careful consideration of process optimization and efficiency.
Process Efficiency and Yield Enhancement Strategies
Maximizing the yield and efficiency of this compound synthesis is crucial for its economic viability. Key strategies focus on controlling reaction parameters and minimizing the formation of byproducts.
Stoichiometry Control: Precise control over the amount of chlorine gas introduced is critical. An excess of chlorine can lead to the formation of over-oxidized byproducts, while an insufficient amount will result in incomplete conversion of the starting thiol or disulfide.
Temperature Management: The oxidative chlorination process is highly exothermic. Effective heat management is essential to prevent runaway reactions and the degradation of both the starting material and the product. Maintaining a low and stable temperature throughout the reaction is paramount for achieving high yields and purity.
Catalyst Use: While not always necessary, the use of certain catalysts can enhance the reaction rate and selectivity. For instance, the presence of a phase-transfer catalyst might be beneficial if the spirocyclic thiol has low solubility in the aqueous medium.
Table 2: Comparison of Synthetic Approaches for Sulfonyl Chlorides
| Synthetic Method | Advantages | Disadvantages | Applicability to this compound |
| Oxidative Chlorination of Thiols | Readily available starting materials; relatively straightforward procedure. | Use of hazardous chlorine gas; exothermic reaction requires careful control. | Highly applicable, assuming the precursor thiol is accessible. |
| Chlorination of Sulfonic Acids | Can produce high-purity products; avoids direct use of Cl₂ gas in some variations. | Precursor sulfonic acids may be more difficult to synthesize. | A viable alternative if Spiro[4.4]nonane-3-sulfonic acid is available. |
Green Chemistry Principles in Sulfonyl Chloride Production
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process.
Alternative Chlorinating Agents: To avoid the use of highly toxic and difficult-to-handle chlorine gas, alternative chlorinating agents can be considered. Reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can offer safer handling and improved selectivity in some cases.
Solvent Selection: The use of environmentally benign solvents is a core principle of green chemistry. Replacing traditional volatile organic solvents with greener alternatives, or developing a solvent-free reaction system, would significantly improve the environmental profile of the synthesis. For instance, conducting the reaction in an aqueous medium, as is common for oxidative chlorination, is inherently greener than using chlorinated organic solvents.
Waste Minimization: The primary byproduct of the oxidative chlorination process is hydrochloric acid (HCl). Developing methods to capture and reuse the HCl can contribute to a more atom-economical and sustainable process. Additionally, optimizing the reaction to minimize the formation of other organic byproducts reduces waste generation and simplifies purification.
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Reactivity Profiles and Mechanistic Investigations of Spiro 4.4 Nonane 3 Sulfonyl Chloride
Nucleophilic Acyl Substitution Mechanisms at the Sulfonyl Chloride Center
The reactivity of Spiro[4.4]nonane-3-sulfonyl chloride is primarily governed by the electrophilic nature of the sulfur atom within the sulfonyl chloride group (-SO₂Cl). This functional group is susceptible to attack by a wide range of nucleophiles, leading to substitution of the chloride ion. These reactions are analogous to nucleophilic acyl substitution at a carbonyl carbon, though the specific mechanistic pathway at a tetracoordinate sulfur center can vary. masterorganicchemistry.comlibretexts.org The process generally proceeds through a stepwise addition-elimination mechanism involving a transient pentacoordinate sulfurane intermediate or a concerted SN2-like mechanism with a single transition state. mdpi.comnih.gov The exact pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the steric and electronic properties of the sulfonyl chloride itself. mdpi.com
Two of the most common nucleophilic substitution reactions involving sulfonyl chlorides are the formation of sulfonamides and sulfonate esters. These transformations are fundamental in organic synthesis for creating stable S-N and S-O linkages, which are present in numerous pharmaceuticals and functional materials. nih.govresearchgate.netresearchgate.net
Sulfonamide Formation: this compound reacts readily with primary or secondary amines to yield the corresponding sulfonamides. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct. The amine's lone pair of electrons acts as the nucleophile, attacking the sulfur atom and displacing the chloride leaving group. organic-chemistry.org
Sulfonate Ester Formation: Similarly, the reaction with alcohols or phenols in the presence of a base leads to the formation of sulfonate esters. organic-chemistry.org The alcohol's oxygen atom attacks the electrophilic sulfur, again with the expulsion of the chloride ion. youtube.com This reaction is a common method for converting an alcohol's hydroxyl group into a good leaving group (a sulfonate), facilitating subsequent substitution or elimination reactions. youtube.com The formation of sulfonate esters is often performed under mild conditions to avoid side reactions, especially with base-sensitive substrates. organic-chemistry.orgresearchgate.net
| Nucleophile | Reactant Class | Product Class | General Structure of Product |
|---|---|---|---|
| R-NH₂ | Primary Amine | N-substituted Sulfonamide | Spiro[4.4]nonane-3-SO₂-NHR |
| R₂NH | Secondary Amine | N,N-disubstituted Sulfonamide | Spiro[4.4]nonane-3-SO₂-NR₂ |
| R-OH | Alcohol | Sulfonate Ester | Spiro[4.4]nonane-3-SO₂-OR |
| Ar-OH | Phenol | Sulfonate Ester | Spiro[4.4]nonane-3-SO₂-OAr |
The kinetics of nucleophilic substitution at a sulfonyl sulfur are typically second-order, being first-order in both the sulfonyl chloride and the nucleophile. mdpi.com Kinetic investigations on analogous systems, such as arenesulfonyl chlorides, have provided significant insight into the mechanistic details of these reactions. nih.govdntb.gov.ua For instance, studies involving chloride-chloride exchange reactions have been used to determine second-order rate constants and activation parameters (enthalpy, ΔH‡, and entropy, ΔS‡) for the substitution process. nih.gov
Thermodynamically, the formation of sulfonamides and sulfonate esters is generally favorable due to the formation of strong S-N and S-O bonds and the departure of a good leaving group (Cl⁻).
| Substituent (X-C₆H₄SO₂Cl) | Rate Constant (10k / M⁻¹s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
|---|---|---|---|
| 4-MeO | 0.67 | 15.2 | -18.1 |
| H | 1.33 | 14.9 | -17.5 |
| 4-Cl | 3.72 | 14.1 | -18.2 |
| 3-NO₂ | 6.10 | 13.5 | -19.0 |
Influence of the Spiro[4.4]nonane Scaffold on Reactivity and Selectivity
The spiro[4.4]nonane framework, characterized by two fused five-membered rings sharing a central quaternary carbon, imposes significant steric and conformational constraints that influence the reactivity of the attached sulfonyl chloride group.
Stereoelectronic effects arise from the specific spatial arrangement of orbitals. In the case of this compound, the rigid bicyclic structure dictates the orientation of the C-S bond relative to the rest of the molecule. This fixed geometry can influence the energy and accessibility of the σ* orbital of the S-Cl bond, which is the lowest unoccupied molecular orbital (LUMO) targeted by the incoming nucleophile. The steric bulk of the spirocyclic scaffold can hinder the approach of the nucleophile, potentially slowing the reaction rate compared to less congested acyclic sulfonyl chlorides. Furthermore, the orientation of adjacent C-H bonds may lead to subtle hyperconjugative interactions that modulate the electrophilicity of the sulfur atom.
Exploration of Radical and Photoredox-Mediated Transformations Involving Sulfonyl Chlorides
Beyond traditional nucleophilic chemistry, sulfonyl chlorides can participate in radical reactions. The S-Cl bond can undergo homolytic cleavage to generate a sulfonyl radical (R-SO₂•). This transformation can be initiated by heat, radical initiators, or, more recently, through photoredox catalysis. nih.gov
Photoredox-mediated reactions offer a powerful and mild method for generating sulfonyl radicals from sulfonyl chlorides. In a typical catalytic cycle, a photocatalyst, upon absorbing light, can engage in a single-electron transfer (SET) event with the sulfonyl chloride. This process can lead to the formation of a sulfonyl radical, which can then undergo a variety of transformations, including addition to alkenes or alkynes, or participation in cyclization cascades. nih.gov Research in this area has demonstrated the use of photoredox catalysis to trigger dearomative annulation cascades, leading to the formation of complex spirocyclic frameworks. nih.gov While direct photoredox studies on this compound are not widely reported, its structure makes it a viable candidate for such transformations, potentially enabling novel pathways for the synthesis of more complex spiro-compounds.
Investigations into Rearrangement Reactions and Side Pathways
While specific, documented rearrangement reactions and side pathways for this compound are not extensively reported in publicly available literature, a detailed understanding of its potential reactivity can be extrapolated from the well-established chemistry of analogous acyclic and cyclic sulfonyl chlorides. The reactivity of the sulfonyl chloride functional group, combined with the structural features of the spiro[4.4]nonane skeleton, allows for predictions of plausible transformations under various reaction conditions.
The primary reactivity of sulfonyl chlorides involves nucleophilic substitution at the sulfur atom. However, the presence of α-hydrogens on the carbon adjacent to the sulfonyl group in this compound introduces the possibility of elimination reactions, leading to highly reactive sulfene (B1252967) intermediates. These intermediates can then undergo a variety of subsequent reactions, which can be considered as side pathways if the intended reaction is simple nucleophilic substitution.
Investigations into the reactivity of structurally related compounds, such as cyclopentanesulfonyl chloride, indicate a high propensity for nucleophilic substitution. cymitquimica.com The spirocyclic nature of the backbone is not expected to dramatically alter the fundamental reactivity of the sulfonyl chloride group, though it may introduce subtle steric effects that could influence reaction rates.
Potential Rearrangement Pathways
Rearrangements involving the spiro[4.4]nonane core itself are not commonly observed under the typical conditions used for reactions of sulfonyl chlorides. Such rearrangements would likely require more forcing conditions, such as high temperatures or the use of potent Lewis acids, which are not standard for transformations like sulfonamide or sulfonate ester formation.
However, rearrangements can be envisioned in the context of reactions proceeding through carbocationic intermediates, although the formation of a primary carbocation at the 3-position of the spiro[4.4]nonane ring is energetically unfavorable. Should such an intermediate be formed, for instance under Friedel-Crafts conditions with a strong Lewis acid, a Wagner-Meerwein type rearrangement could theoretically occur, leading to a more stable secondary or tertiary carbocation. This might result in the formation of a rearranged sulfone product. The plausibility of such a pathway remains speculative without direct experimental evidence.
Common Side Reactions and Mechanistic Considerations
The most significant side pathways in the reactions of this compound are anticipated to arise from the generation of a sulfene intermediate. This occurs via an E2 elimination mechanism when the sulfonyl chloride is treated with a strong base, particularly sterically hindered amines.
Table 1: Potential Side Reactions of this compound via Sulfene Intermediate
| Reactant/Condition | Intermediate | Side Product(s) | Mechanism |
| Triethylamine (or other tertiary amine base) | Spiro[4.4]nonan-3-sulfene | Dimerization products, polymers | E2 elimination followed by [2+2] cycloaddition or polymerization |
| Protic nucleophiles (e.g., water, alcohols) in the presence of base | Spiro[4.4]nonan-3-sulfene | Spiro[4.4]nonane-3-sulfonic acid, Sulfonate esters | E2 elimination followed by nucleophilic addition to the sulfene |
| Enamines or other electron-rich alkenes | Spiro[4.4]nonan-3-sulfene | Thietane dioxide derivatives | [2+2] Cycloaddition |
In the context of sulfonamide synthesis, where a primary or secondary amine is used as a nucleophile, the amine can also act as a base, promoting the formation of the sulfene. This can lead to a mixture of the desired sulfonamide (via nucleophilic substitution) and side products derived from the sulfene. The ratio of these products is often dependent on factors such as the steric hindrance of the amine, the reaction temperature, and the solvent. nih.gov
Another common side reaction, particularly in reductive processes intended to form other sulfur-containing compounds like sulfinamides, is the over-reduction of the sulfonyl chloride. nih.gov This can lead to the formation of disulfides or even thiols, depending on the strength of the reducing agent.
Table 2: Influence of Reaction Conditions on Product Distribution in Reactions with Amines
| Amine Type | Base Strength | Steric Hindrance | Predominant Pathway | Expected Major Product |
| Primary, unhindered (e.g., methylamine) | Moderate | Low | Nucleophilic Substitution (SN2 at sulfur) | N-Methylspiro[4.4]nonane-3-sulfonamide |
| Tertiary, hindered (e.g., triethylamine) | Strong | High | Elimination (E2) | Products from sulfene intermediate |
| Secondary, hindered (e.g., diisopropylamine) | Moderate | High | Competition between substitution and elimination | Mixture of sulfonamide and sulfene-derived products |
Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a prevalent side reaction if moisture is not rigorously excluded from the reaction mixture. wikipedia.org Given the reactivity of sulfonyl chlorides, this can significantly reduce the yield of the desired product.
Applications of Spiro 4.4 Nonane 3 Sulfonyl Chloride in Complex Organic Synthesis
Utility as a Derivatizing Agent for Functional Molecule Construction
Spiro[4.4]nonane-3-sulfonyl chloride serves as a versatile derivatizing agent, enabling the introduction of the bulky and conformationally constrained spiro[4.4]nonane framework onto a variety of molecules. This derivatization is particularly useful for modifying the physicochemical properties of parent compounds, such as their solubility, lipophilicity, and crystal packing, which can have significant implications for their biological activity and material properties. The reaction of the sulfonyl chloride with nucleophiles such as amines, alcohols, and phenols proceeds readily to form stable sulfonamides, sulfonate esters, and other sulfur-containing linkages. This reactivity allows chemists to strategically functionalize lead compounds in drug discovery or to develop new materials with tailored characteristics.
Role in the Synthesis of Diverse Sulfonamide Scaffolds for Chemical Libraries
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents. This compound is an ideal building block for the creation of diverse sulfonamide libraries for high-throughput screening. The reaction of this sulfonyl chloride with a broad range of primary and secondary amines affords a collection of novel sulfonamides, each bearing the distinct spiro[4.4]nonane moiety. This spirocyclic group introduces a significant degree of structural rigidity and three-dimensionality compared to more traditional, flexible substituents. The resulting chemical libraries can be screened for biological activity against various targets, with the unique shape of the spiro[4.4]nonane scaffold potentially leading to enhanced binding affinity and selectivity.
Application in the Formation of Sulfonate Esters for Subsequent Transformations
The synthesis of sulfonate esters from this compound and various alcohols provides access to valuable intermediates for further chemical transformations. Sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions, facilitating the introduction of a wide range of functional groups. This two-step process, involving initial sulfonylation followed by substitution, allows for a broader scope of accessible derivatives than might be achieved through direct functionalization. The spiro[4.4]nonane-3-sulfonate esters can be employed in the synthesis of complex natural products and other target molecules where stereochemical control and the introduction of specific functionalities are crucial.
Contributions to the Construction of Spirocyclic Heterocycles
The inherent spirocyclic nature of this compound makes it a powerful precursor for the synthesis of more complex spirocyclic and heterocyclic systems. The sulfonyl group can be involved in or influence cyclization reactions, leading to the formation of novel ring systems with potential applications in medicinal chemistry and materials science.
Synthesis of Azaspiro[4.4]nonane Derivatives
The azaspiro[4.4]nonane skeleton is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. This compound can be utilized in multi-step synthetic sequences to construct these valuable heterocyclic frameworks. For instance, the sulfonamide derived from the reaction with an appropriate amino-alcohol can undergo subsequent intramolecular cyclization to yield an azaspiro[4.4]nonane derivative. The specific reaction pathways and conditions can be tailored to achieve desired substitution patterns and stereochemical outcomes.
Spiroannulated Isoxazolines and Related Systems
This compound can also be employed in the synthesis of spiroannulated isoxazolines. These heterocycles can be constructed through various synthetic strategies, including 1,3-dipolar cycloaddition reactions where a nitrile oxide reacts with an alkene precursor derived from the spiro[4.4]nonane framework. The sulfonyl group can be used to activate or direct these cycloaddition reactions, leading to the regioselective formation of the desired spiro-isoxazoline products. These compounds are of interest for their potential biological activities.
Integration into Cascade and Multicomponent Reaction Sequences
The reactivity of the sulfonyl chloride group in this compound allows for its incorporation into elegant and efficient cascade and multicomponent reactions. In a single synthetic operation, multiple bonds and complex molecular structures can be formed, which is highly desirable in modern organic synthesis for its atom and step economy. For example, a multicomponent reaction could involve the in-situ formation of a sulfonamide, which then participates in a subsequent intramolecular cyclization, all within the same reaction vessel. Such strategies streamline the synthesis of complex spirocyclic molecules and enable the rapid generation of molecular diversity.
Employment in Chiral Auxiliary and Ligand Synthesis Based on the Spiro[4.4]nonane Framework
Detailed research into the applications of this compound reveals a notable scarcity of documented use in the synthesis of chiral auxiliaries and ligands. While the broader spiro[4.4]nonane scaffold is a recognized platform for the development of chiral ligands, direct utilization of the 3-sulfonyl chloride derivative for this purpose is not prominently featured in available scientific literature.
The synthesis of chiral ligands often originates from more functionalized spiro[4.4]nonane precursors, such as spiro[4.4]nonane-1,6-dione. For instance, the development of the SpinPHOX class of chiral phosphine-oxazoline ligands commences from this dione, which is subsequently transformed through a multi-step synthesis. Similarly, early examples of spiro ligands like SpirOP, which are bisphosphinite ligands, also utilize spiro[4.4]nonane-1,6-dione as a key starting material.
These examples underscore the importance of the spiro[4.4]nonane framework in creating a rigid and well-defined three-dimensional structure, which is advantageous for inducing asymmetry in catalytic reactions. The chirality in these systems is often derived from the spirocyclic backbone itself.
Despite the established utility of the spiro[4.4]nonane core, specific methodologies detailing the conversion of this compound into chiral auxiliaries or ligands are not readily found. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. Common strategies involve the use of compounds like oxazolidinones or camphorsultam. The potential for this compound to act as a precursor to a novel chiral auxiliary, for example by reaction with a chiral amine to form a sulfonamide, remains an underexplored area of research based on current information.
The following table provides an overview of representative chiral ligands synthesized from the spiro[4.4]nonane framework, highlighting the typical starting materials and ligand types. It is important to note the absence of this compound in these synthetic routes.
| Chiral Ligand | Ligand Type | Starting Material |
| SpinPHOX | Phosphine-Oxazoline | Racemic spiro[4.4]nonane-1,6-dione |
| SpirOP | Bisphosphinite | Spiro[4.4]nonane-1,6-diol |
| SpiroNP | Bisphosphinamidite | Spiro[4.4]nonane-1,6-dione |
Computational Chemistry and Theoretical Modeling of Spiro 4.4 Nonane 3 Sulfonyl Chloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the chemical behavior of molecules. For Spiro[4.4]nonane-3-sulfonyl chloride, these calculations can pinpoint the most likely sites for chemical reactions and provide a quantitative understanding of the molecule's stability and electronic landscape.
Bond Dissociation Energy (BDE) is a critical parameter that quantifies the strength of a chemical bond. Theoretical calculations can provide reliable estimates of BDEs, offering insight into the molecule's stability and the energetic feasibility of reaction pathways involving bond cleavage. For this compound, the primary bonds of interest are the S-Cl and C-S bonds. Based on photoacoustic calorimetry measurements of analogous compounds like methanesulfonyl chloride and benzenesulfonyl chloride, the S-Cl bond dissociation enthalpy is approximately 295 kJ/mol. rsc.org Quantum chemical calculations for a range of thiol compounds have also been used to estimate C-S bond dissociation energies. researchgate.net
Interactive Data Table: Calculated Bond Dissociation Energies of Analogous Sulfonyl Chlorides
| Bond | Compound | Computational Method | Calculated BDE (kJ/mol) |
| S-Cl | Methanesulfonyl Chloride | Photoacoustic Calorimetry | 295 |
| S-Cl | Benzenesulfonyl Chloride | Photoacoustic Calorimetry | 295 |
| C-S | Alkanethiols (representative) | DFT (B3LYP/6-311G**) | 280-300 |
Note: The data presented is based on analogous compounds to infer the properties of this compound.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how a molecule will interact with other chemical species. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. bhu.ac.inmdpi.com
In this compound, the HOMO is expected to be localized primarily on the sulfonyl group's oxygen and chlorine atoms, which possess lone pair electrons. The LUMO is anticipated to be centered on the sulfur atom and the S-Cl bond, specifically in the σ* antibonding orbital. This distribution makes the sulfur atom highly electrophilic. Theoretical studies on similar spiro derivatives have shown that the spirocyclic scaffold can influence the energies of these orbitals. researchgate.net
The prediction of reaction sites and regioselectivity can be effectively achieved through the analysis of the molecule's electrostatic potential (MEP) map and FMOs. bhu.ac.in For this compound, the MEP would indicate a region of high positive potential around the sulfur atom, making it the primary site for nucleophilic attack. The negatively charged oxygen and chlorine atoms would be regions of negative potential.
This prediction is consistent with the FMO analysis, where the LUMO's localization on the sulfur atom signifies it as the electrophilic center. mdpi.com Consequently, nucleophiles are expected to attack the sulfur atom, leading to the displacement of the chloride ion. This is a characteristic reaction of sulfonyl chlorides. magtech.com.cn The spiro[4.4]nonane backbone is largely aliphatic and is expected to be relatively inert under nucleophilic conditions, thus not influencing the regioselectivity of reactions at the sulfonyl chloride group.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules and their interactions with the surrounding environment. mdpi.comscienceopen.com The spiro[4.4]nonane scaffold of the title compound imparts significant three-dimensionality and has several possible conformations.
MD simulations can be employed to sample these conformations over time, providing a statistical distribution of the most stable geometries. rsc.orgresearchgate.net For the spiro[4.4]nonane system, puckering of the two five-membered rings will be a key conformational feature. The sulfonyl chloride group, being a substituent on one of these rings, will adopt different orientations depending on the ring's conformation. Understanding the preferred conformations is crucial as it can influence the molecule's reactivity and its ability to bind to biological targets. nih.gov Studies on similar spirocyclic systems have demonstrated the utility of MD in identifying predominant conformers. rsc.orgresearchgate.net
Furthermore, MD simulations can shed light on the intermolecular interactions between this compound and solvent molecules or other species. The sulfonyl group is polar and capable of engaging in dipole-dipole interactions and potentially weak hydrogen bonding with suitable donors. The nature of these interactions can significantly affect the molecule's solubility and reactivity in different media.
Elucidation of Reaction Mechanisms via Transition State Computations
A deeper understanding of the reaction mechanisms involving this compound can be achieved by computing the transition states of its reactions. DFT calculations are commonly used to locate the transition state structures and calculate the activation energies, which are critical for determining the reaction kinetics. mdpi.comnih.gov
For the typical reaction of a sulfonyl chloride with a nucleophile, such as hydrolysis or aminolysis, a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom is often proposed. mdpi.comnih.govdntb.gov.ua Computational studies on analogous arenesulfonyl chlorides have provided detailed insights into this mechanism, characterizing the trigonal bipyramidal transition state where the nucleophile attacks the sulfur atom and displaces the chloride ion. mdpi.comnih.gov The calculated activation barriers from these studies help in understanding the reactivity and selectivity observed experimentally. For this compound, similar computational approaches would be invaluable in confirming the SN2 pathway and quantifying the energy barrier for reactions with various nucleophiles.
In Silico Design and Virtual Screening of this compound Analogs
The unique three-dimensional structure of spirocyclic compounds makes them attractive scaffolds in drug discovery. nih.govresearchgate.nettandfonline.comwesleyan.eduresearchgate.net The spiro[4.4]nonane core of the title compound provides a rigid framework that can be functionalized to create libraries of diverse molecules for virtual screening. lifechemicals.comchemdiv.com
In silico design involves the computational modification of a lead molecule to improve its properties, such as binding affinity to a biological target. Starting with the this compound core, the sulfonyl chloride group can be computationally reacted with a variety of virtual amines and alcohols to generate a library of sulfonamides and sulfonate esters.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov The generated library of this compound analogs can be screened against the active site of a protein of interest using molecular docking simulations. This approach allows for the rapid and cost-effective identification of potential hit compounds for further experimental investigation. The inherent rigidity and defined stereochemistry of the spirocyclic scaffold can lead to improved binding selectivity and better pharmacokinetic profiles. nih.govresearchgate.nettandfonline.com Several virtual libraries based on spirocyclic scaffolds are commercially available, highlighting their importance in modern drug discovery. spirochem.com
Advanced Spectroscopic and Analytical Techniques for Mechanistic and Structural Elucidation
Application of Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Product Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of spirocyclic compounds. While one-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, the significant signal overlap often present in complex molecules like Spiro[4.4]nonane-3-sulfonyl chloride requires multi-dimensional NMR for unambiguous assignment.
Two-dimensional (2D) NMR experiments are critical for mapping the connectivity and spatial relationships within the molecule.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the proton networks within each of the cyclopentyl rings of the spiro[4.4]nonane core.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached, and more easily distinguished, protons.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range couplings (typically over 2-4 bonds) between protons and carbons. It is crucial for establishing the connectivity across quaternary carbons, such as the central spiro atom, and for linking different fragments of the molecule together.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly powerful for determining the relative stereochemistry of the molecule, revealing which substituents on the cyclopentyl rings are on the same face (cis) or opposite faces (trans) of the rings.
The application of these techniques, often in concert, allows for a comprehensive and unambiguous characterization of the molecule's constitution and relative configuration in solution. mdpi.com
| 2D NMR Technique | Primary Information Obtained | Specific Application to this compound |
|---|---|---|
| COSY (Correlation Spectroscopy) | Identifies ¹H-¹H spin-spin coupling networks. | Maps the sequence of protons within each five-membered ring. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded ¹H and ¹³C nuclei. | Assigns each carbon atom to its attached proton(s). |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows long-range (2-4 bond) ¹H-¹³C correlations. | Confirms the overall carbon skeleton and connectivity across the spirocenter. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in three-dimensional space. | Elucidates the relative stereochemistry at the chiral centers. |
Mass Spectrometric Approaches for Tracing Reaction Pathways and Identifying Transient Intermediates
Mass spectrometry (MS) is a vital tool for confirming the molecular weight of this compound and for probing its reactivity. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its elemental formula with high confidence.
Beyond simple molecular weight determination, tandem mass spectrometry (MS/MS) is used to study fragmentation patterns. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, one can gain insight into the molecule's structure. For sulfonyl chlorides, characteristic fragmentation pathways often involve the loss of the sulfonyl chloride group or parts thereof, such as the neutral loss of sulfur dioxide (SO₂). nih.gov Analysis of these patterns can help distinguish between isomers and confirm the presence of the sulfonyl chloride moiety.
Furthermore, modern ionization techniques like Electrospray Ionization (ESI-MS) are exceptionally sensitive for detecting charged species in solution. nih.gov This makes ESI-MS a powerful method for identifying and characterizing transient, charged intermediates in a reaction mixture. By directly observing key intermediates, chemists can gain direct evidence for a proposed reaction mechanism, moving beyond inference based solely on reactants and final products. nih.gov
| Ion/Fragment | Description | Significance |
|---|---|---|
| [M]+• | Molecular Ion | Confirms the molecular weight of the compound. |
| [M - Cl]+ | Loss of a chlorine radical | Indicates the presence of a chlorine atom. |
| [M - SO₂Cl]+ | Loss of the sulfonyl chloride group | Confirms the identity of the functional group. |
| [M - SO₂]+• | Loss of sulfur dioxide | A common fragmentation pathway for sulfonyl compounds. nih.gov |
| [C₉H₁₅]+ | Spiro[4.4]nonyl cation | Represents the core hydrocarbon scaffold. |
X-ray Crystallography for Unambiguous Stereochemical Assignments
While NMR can reveal the relative stereochemistry of a molecule, X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. For a complex spirocyclic molecule with multiple stereocenters, such as derivatives of this compound, this technique is invaluable. nih.gov
The process involves growing a single, high-quality crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is recorded and analyzed to generate a three-dimensional electron density map of the molecule. This map reveals the precise spatial coordinates of each atom in the crystal lattice. The resulting structural model provides highly accurate data on bond lengths, bond angles, and torsional angles, offering an unequivocal confirmation of the molecule's connectivity and absolute configuration. nih.govresearchgate.net This technique is considered the "gold standard" for structural assignment in organic chemistry.
| Parameter | Description | Importance for this compound |
|---|---|---|
| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. | Generates a definitive 3D model of the molecule. |
| Bond Lengths | The distance between the nuclei of two bonded atoms. | Confirms covalent bonds and can indicate bond order. |
| Bond Angles | The angle formed by three connected atoms. | Defines the geometry and ring strain of the spirocyclic system. |
| Absolute Stereochemistry | The absolute spatial arrangement of atoms at all chiral centers. | Unambiguously assigns the specific stereoisomer (e.g., R/S configuration). |
In Situ Spectroscopic Monitoring for Real-time Reaction Kinetics and Mechanism Confirmation
Understanding the mechanism and kinetics of a chemical reaction is fundamental to its optimization and control. In situ spectroscopic techniques allow for the real-time monitoring of a reaction as it proceeds, without the need to withdraw and analyze individual samples. researchgate.net This provides a dynamic view of the reaction, revealing the concentration profiles of reactants, intermediates, and products over time.
Several in situ methods are applicable to reactions involving this compound:
Fourier-Transform Infrared (FT-IR) Spectroscopy: Using an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel, FT-IR can monitor the disappearance of reactant vibrational bands (e.g., an S-H stretch if starting from a thiol) and the appearance of product bands (e.g., the characteristic S=O stretches of the sulfonyl chloride).
Raman Spectroscopy: This technique is complementary to FT-IR and is particularly useful for monitoring reactions in aqueous media. It can also track changes in key functional groups.
NMR Spectroscopy: With the advent of benchtop NMR spectrometers and flow-NMR setups, it is now possible to monitor reactions directly in the NMR tube or by flowing the reaction mixture through the spectrometer. researchgate.netmagritek.com This provides rich, structurally detailed information on all species present in real-time.
By collecting data continuously throughout the reaction, detailed kinetic profiles can be constructed. This information is crucial for determining reaction orders, calculating rate constants, and validating proposed mechanistic pathways. mdpi.com
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| FT-IR (ATR) | Changes in functional group concentrations. | Fast, robust, widely applicable to organic synthesis. | Provides less structural detail than NMR; solvent interference can be an issue. |
| Raman | Changes in functional group concentrations, especially for symmetric bonds. | Excellent for aqueous systems; non-destructive. | Weak signal for some functional groups; fluorescence can interfere. |
| NMR | Detailed structural information and quantification of all species. | Highly specific and quantitative; provides mechanistic insight. researchgate.net | Lower sensitivity; requires specialized flow setups or benchtop instruments. magritek.com |
Emerging Frontiers and Future Perspectives in Spiro 4.4 Nonane 3 Sulfonyl Chloride Research
Development of Novel Catalytic Systems Utilizing Spiro[4.4]nonane-3-sulfonyl chloride Derivatives
The development of novel catalytic systems is a cornerstone of modern chemical synthesis. Derivatives of this compound are being explored for their potential in creating chiral catalysts for asymmetric synthesis. The inherent chirality and conformational rigidity of the spiro[4.4]nonane framework can be harnessed to create highly selective catalysts.
Recent research has demonstrated the use of rhodium catalysts for the synthesis of CF3-containing spiro-[indene-proline] derivatives. mdpi.com This method involves a C-H activation/[3+2]-annulation reaction, where the dehydroproline moiety acts as a directing group. mdpi.com Such strategies open avenues for creating spirocyclic compounds with specific stereochemistry, which is crucial for biological applications.
Another approach involves the use of ionic liquids as catalysts for the synthesis of spiro[furan-2,3'-indoline]-3-carboxylate derivatives. nih.gov Brønsted acidic ionic liquids have proven effective in promoting three-component reactions to yield these complex spirocycles in high yields. nih.gov The development of such catalytic systems highlights the potential for creating diverse libraries of spiro compounds for various applications.
Table 1: Examples of Catalytic Systems for Spirocycle Synthesis
| Catalyst Type | Reaction | Spirocyclic Product | Key Features |
| Rhodium(III) Catalyst | C-H activation/[3+2]-annulation | CF3-containing spiro-[indene-proline] derivatives | High efficiency, mild conditions, selective C-H activation. mdpi.com |
| Brønsted Acidic Ionic Liquids | Three-component reaction | Spiro[furan-2,3'-indoline]-3-carboxylate derivatives | High yields, short reaction times, environmentally benign. nih.gov |
| Carbene and Thiourea Cocatalysis | Desymmetrization cascade reaction | All-carbon spirocycles | Rapid asymmetric access to spirocyclic cores. researchgate.net |
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of chemical syntheses into flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. spirochem.com Continuous flow processes allow for precise control over reaction parameters, leading to improved yields and purity. spirochem.com
The synthesis of sulfonyl chlorides, in general, has been successfully adapted to continuous flow systems. rsc.orgmdpi.com These methods often utilize reagents that are difficult to handle in traditional batch processes but can be managed safely in a continuous flow setup. rsc.org For instance, a continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols has been developed, offering high space-time yield and improved safety. rsc.org
Automated synthesis platforms are also being employed for the generation of libraries of complex molecules, including spirocyclic compounds. nih.govnih.gov An automated, continuous flow synthesis of spirocyclic tetrahydronaphthyridines has been reported, demonstrating the power of combining photoredox catalysis with automated systems to access valuable scaffolds for drug discovery. nih.gov The application of these technologies to the synthesis of this compound and its derivatives will undoubtedly accelerate the discovery of new materials and therapeutic agents.
Exploration in Material Science Applications Through Designed Chemical Architecture
The unique three-dimensional structure of spiro compounds makes them attractive candidates for the development of novel materials with tailored properties. The rigid spiro[4.4]nonane framework can be functionalized to create polymers and other materials with specific thermal, optical, or electronic characteristics.
The concept of spiroconjugation, where the perpendicular arrangement of two π-systems through a common spiro-atom leads to electronic interaction, is a key area of investigation. princeton.edu The synthesis and properties of compounds like spiro[4.4]nonatetraene have provided insights into these effects, which can be exploited in the design of organic electronic materials. princeton.edu
Furthermore, the incorporation of spirocyclic units into polymer backbones can significantly impact their physical properties. While specific research on this compound in this context is emerging, the broader field of spiro-containing polymers suggests potential applications in areas such as gas separation membranes, high-performance plastics, and organic light-emitting diodes (OLEDs). The ability to precisely control the chemical architecture by starting with a functionalized spirocyclic building block like this compound is a significant advantage.
Sustainable and Green Chemistry Approaches in the Synthesis and Application of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis and application of this compound, this translates to the use of environmentally benign solvents, catalysts, and reagents, as well as the development of more atom-economical reactions.
Recent advancements in the synthesis of sulfonyl chlorides have focused on moving away from harsh and unselective reagents. nih.gov For example, methods for the preparation of sulfonyl chlorides from sulfonyl hydrazides using milder reagents like N-chlorosuccinimide (NCS) have been developed. nih.gov The use of green solvents in the synthesis of sulfur-containing heterocyclic compounds is also an active area of research. mdpi.com
Furthermore, the application of flow chemistry, as discussed in section 7.2, aligns with green chemistry principles by improving energy efficiency, reducing waste, and enhancing safety. spirochem.com As research on this compound continues, the adoption of these sustainable practices will be crucial for its environmentally responsible development and application.
Design of Next-Generation Spirocyclic Reagents with Tuned Reactivity and Selectivity
The ability to fine-tune the reactivity and selectivity of chemical reagents is paramount for achieving desired transformations in complex molecular settings. nih.gov For spirocyclic reagents derived from this compound, this involves modifying the spirocyclic core or the sulfonyl chloride group to control its electronic and steric properties.
The fundamental reactivity and selectivity of spirocycles are subjects of ongoing investigation. nih.gov Studies on the radical C-H functionalization of azaspirocycles have revealed significant differences in reactivity compared to their non-spirocyclic analogues, highlighting the potential for chemical tunability. nih.gov This understanding is crucial for designing next-generation reagents with predictable and controllable reactivity.
Electronic tuning of reagents has been shown to be an effective strategy for optimizing site-selective functionalization reactions. nih.gov By modifying the electronic nature of the reagent, it is possible to amplify site-discriminating interactions and achieve high selectivity. nih.gov This principle can be applied to the design of new spirocyclic sulfonyl chlorides with enhanced selectivity for specific functional groups or reaction pathways. The development of such tailored reagents will expand the synthetic utility of the spiro[4.4]nonane scaffold.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing spiro[4.4]nonane-3-sulfonyl chloride derivatives?
- Methodology : A double 1,3-dipolar cycloaddition reaction using hydrazonyl chlorides and sulfur-containing reagents (e.g., CS₂) under mild conditions can yield structurally related spiro[4.4] compounds. This approach avoids transition metals and achieves high yields (up to 96%) .
- Key Considerations : Optimize base selection (e.g., triethylamine) for HCl elimination during nitrilimine intermediate formation. Purification via column chromatography ensures product purity .
Q. How can NMR spectroscopy validate the structure of this compound?
- Methodology : Use ¹H and ¹³C NMR to identify characteristic signals. For example, spiro[4.4] systems exhibit distinct coupling constants (e.g., J = 8–10 Hz for adjacent protons) and deshielded sulfonyl chloride protons (δ ~3.5–4.0 ppm). Compare experimental data with computed coupling constants for validation .
- Advanced Tip : Iterative spectral simulations (e.g., using Varian HA-100) resolve overlapping signals in complex spiro systems .
Q. What are the stability and handling requirements for this compound?
- Methodology : Store under inert gas (argon) at –20°C to prevent hydrolysis. Monitor purity via TLC or HPLC, as sulfonyl chlorides degrade in humid environments. Use anhydrous solvents (e.g., DCM) during reactions .
Advanced Research Questions
Q. How do substituents on the spiro[4.4]nonane ring influence the reactivity of the sulfonyl chloride group?
- Methodology : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity. Kinetic studies (e.g., reaction with amines) quantify reactivity changes. Computational DFT models predict charge distribution at the sulfonyl center .
- Case Study : In diazaspiro[4.4] systems, sulfur atoms adjacent to the spiro junction increase ring strain, accelerating nucleophilic substitution .
Q. How can synthetic byproducts in this compound synthesis be identified and minimized?
- Methodology : Use LC-MS to detect side products (e.g., over-oxidized sulfonic acids). Adjust reaction stoichiometry (e.g., limit CS₂ excess to ≤1.2 eq) and temperature (20–25°C) to suppress side reactions .
- Data Analysis : Byproduct formation correlates with prolonged reaction times (>12 hours); optimize to 6–8 hours .
Q. What computational tools are recommended for modeling this compound’s conformational dynamics?
- Methodology : Employ Gaussian or ORCA for geometry optimization and transition-state analysis. Molecular dynamics simulations (e.g., GROMACS) predict solvent effects on sulfonyl chloride stability .
- Validation : Compare computed NMR chemical shifts (e.g., via GIAO method) with experimental data to refine force fields .
Application-Oriented Questions
Q. How is this compound utilized in synthesizing bioactive sulfonamide derivatives?
- Methodology : React with amines (e.g., aniline derivatives) in THF at 0°C to form sulfonamides. Monitor reaction progress via IR (disappearance of S=O stretch at ~1370 cm⁻¹) .
- Example : N-(4-Bromo-2-fluorophenyl) derivatives of spiro[4.4] systems show antimicrobial activity in vitro .
Q. What role does this compound play in material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
